3-Fluorocycloheptan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14FN |
|---|---|
Molecular Weight |
131.19 g/mol |
IUPAC Name |
3-fluorocycloheptan-1-amine |
InChI |
InChI=1S/C7H14FN/c8-6-3-1-2-4-7(9)5-6/h6-7H,1-5,9H2 |
InChI Key |
SQWDXTXZHJISIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC(C1)N)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluorocycloheptan 1 Amine and Analogous Fluorinated Cycloheptyl Amines
Strategies for Carbon-Fluorine Bond Formation in Cyclic Systems
The creation of a C-F bond is a cornerstone of organofluorine chemistry. harvard.edu Various strategies have been developed, each with its own advantages and substrate scope, which can be broadly categorized as nucleophilic, electrophilic, metal-catalyzed, and radical-based approaches.
Nucleophilic Fluorination Approaches
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (F⁻). harvard.edu This approach is one of the most fundamental methods for C-F bond formation. Common sources of nucleophilic fluoride include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as ammonium (B1175870) fluorides. harvard.eduorganic-chemistry.org The reactivity of the fluoride anion is highly dependent on the solvent, with dipolar aprotic solvents like DMF and DMSO being preferred to minimize hydrogen bonding and enhance nucleophilicity. harvard.edu
In cyclic systems, the stereochemical outcome of nucleophilic substitution is a critical consideration. For example, the reaction of cyclic epoxides with fluoride sources can lead to the formation of trans-β-fluoroamines through ring-opening. nih.gov Another common strategy involves the nucleophilic displacement of sulfonates (e.g., triflates, tosylates) derived from cyclic alcohols. However, these reactions can be complicated by competing elimination reactions, particularly in constrained ring systems. harvard.edu
| Reagent Type | Examples | Typical Substrates |
| Alkali Metal Fluorides | KF, CsF | Alkyl halides, Sulfonates |
| HF Complexes | HF-Pyridine, Et₃N·3HF | Epoxides, Alkenes |
| Ammonium Fluorides | Tetrabutylammonium fluoride (TBAF) | Silyl ethers, Sulfonates |
Electrophilic Fluorination Methodologies
Electrophilic fluorination utilizes a reagent that delivers a formal "F⁺" equivalent to a carbon-centered nucleophile. wikipedia.org This method is particularly useful for the fluorination of electron-rich species such as enolates, enamines, and aromatic rings. wikipedia.orgchemrxiv.org Modern electrophilic fluorinating agents are predominantly based on the nitrogen-fluorine (N-F) bond, as they offer greater stability, safety, and ease of handling compared to older reagents like elemental fluorine. wikipedia.org
Commonly used N-F reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgmdpi.com These reagents are effective for the α-fluorination of carbonyl compounds, which can be precursors to fluorinated amines via subsequent reductive amination. nih.govacs.org The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both Sₙ2 and single-electron transfer (SET) pathways depending on the substrate and conditions. wikipedia.org
| Reagent | Structure | Characteristics |
| Selectfluor® | [1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)] | Cationic, highly reactive, crystalline solid |
| N-Fluorobenzenesulfonimide (NFSI) | (C₆H₅SO₂)₂NF | Neutral, stable, widely used for various substrates |
| N-Fluoro-o-benzenedisulfonimide (NFOBS) | C₆H₄(SO₂)₂NF | Highly effective reagent for fluorinating Grignard reagents and aryllithiums |
Metal-Catalyzed Fluorination Reactions
Transition metal catalysis has emerged as a powerful tool for C-F bond formation, enabling reactions that are difficult to achieve through traditional methods. nih.gov Palladium-catalyzed reactions, in particular, have been developed for the fluorination of aryl and vinyl triflates. mit.edu These reactions often proceed through a Pd(II)/Pd(IV) catalytic cycle, where oxidative addition of the substrate to a Pd(0) complex is followed by reaction with a fluoride source and subsequent reductive elimination to form the C-F bond. nih.gov
Rhodium complexes have also been shown to catalyze the nucleophilic fluorination of acyl chlorides using fluoride salts. nih.govnih.gov The mechanism is proposed to involve the formation of a rhodium-fluoride (Rh-F) bond, which then acts as the active nucleophile. nih.govnih.gov Furthermore, metal-catalyzed C-H fluorination is a growing area of research, offering the potential for direct functionalization of unactivated C-H bonds in cyclic systems. nih.gov
Photocatalytic and Radical Fluorination Pathways
Photocatalytic and radical-based methods provide mild and efficient routes to fluorinated compounds, often by targeting unactivated C-H bonds. nih.govnottingham.ac.uk One common approach utilizes a photocatalyst, such as a decatungstate or an iridium complex, which, upon irradiation with light, can abstract a hydrogen atom from a substrate to generate a carbon-centered radical. mdpi.comnih.gov This radical is then trapped by a fluorine atom transfer reagent, like NFSI, to form the C-F bond. nih.gov
This strategy has been successfully applied to a wide range of organic molecules, including complex natural products and amino acid derivatives. nih.govsemanticscholar.org The mild conditions and high functional group tolerance make photocatalysis an attractive method for late-stage fluorination in the synthesis of complex molecules like fluorinated cycloheptyl amines. nottingham.ac.ukrsc.org
Ring Construction Strategies for Cycloheptane (B1346806) Skeletons Incorporating Amine and Fluorine Moieties
While C-F bond formation is crucial, the construction of the seven-membered cycloheptane ring presents its own synthetic hurdle. The synthesis of cyclic β-fluoroamines has historically been less developed than that of their acyclic counterparts. nih.gov
Ring-Closing Metathesis in Cycloheptyl Amine Synthesis
Ring-closing metathesis (RCM) has become an indispensable tool for the synthesis of unsaturated rings, including seven-membered systems. acs.orgwikipedia.org RCM utilizes metal-alkylidene catalysts, most notably those based on ruthenium (e.g., Grubbs catalysts), to facilitate the intramolecular reaction of two terminal alkenes, forming a cycloalkene and releasing volatile ethylene. wikipedia.orgnih.gov
A notable application of this strategy is in the synthesis of cycloheptyl β-fluoroamines from acyclic precursors. nih.govacs.org This approach involves an initial enantioselective aza-Henry reaction to create an acyclic intermediate containing the necessary fluorine and nitrogen functionalities, as well as two terminal alkene groups. nih.govnih.gov Subsequent treatment of this diene with a Grubbs II catalyst initiates the RCM reaction to construct the seven-membered carbocycle. acs.org This powerful sequence allows for the convergent assembly of the complex fluorinated amine from simpler starting materials. nih.gov
Table of Research Findings: RCM in Cycloheptyl β-Fluoroamine Synthesis acs.org
| Precursor | Catalyst | Yield of Cycloheptene Product | Stereochemistry |
| Acyclic β-fluoro-α-nitro-diene | Grubbs II Catalyst (5 mol %) | 94% | Single Isomer |
This sequential aza-Henry/RCM approach provides a viable pathway to 7-membered carbocyclic β-fluoroamines, offering access to both diastereomers of the target compound with high enantiomeric excess after further transformations. nih.govacs.org
Aza-Henry Addition for Cyclic Amine Formation
A key strategy for the synthesis of seven-membered carbocyclic β-fluoroamines, such as 3-Fluorocycloheptan-1-amine, involves a convergent approach that combines an enantioselective aza-Henry reaction with a ring-closing metathesis (RCM) step. nih.govnih.gov This method constructs the cyclic amine from acyclic precursors, offering a flexible route to the desired carbocycle. nih.gov
The process begins with an enantioselective aza-Henry reaction between an aliphatic N-Boc imine and a nitroalkane to forge the critical carbon-carbon bond that establishes the β-fluoroamine framework. nih.govnih.gov The resulting acyclic intermediate, which features terminal unsaturation, is then subjected to ring-closing metathesis to form the seven-membered cycloheptenyl ring. nih.gov Subsequent reductive denitration and hydrogenation yield the saturated cis- and trans-diastereomers of the target fluorinated cycloheptyl amine. nih.govnih.gov This sequential reaction pathway provides a powerful platform for accessing these complex cyclic amines with high enantiomeric excess. nih.govnih.gov
Table 1: Key Stages of Aza-Henry/RCM Approach to Cycloheptyl β-Fluoro Amines
| Stage | Reaction Type | Key Reactants | Purpose | Outcome |
| 1 | Enantioselective Aza-Henry Reaction | Unsaturated Aldehyde, Nitroalkane | C-C bond formation, stereocenter creation | Acyclic β-fluoroamine intermediate |
| 2 | Ring-Closing Metathesis (RCM) | Di-olefinic intermediate | Formation of 7-membered carbocycle | Cycloheptenyl derivative |
| 3 | Reductive Denitration | Nitro-cycloheptene | Conversion of nitro to amine group | Mixture of amine diastereomers |
| 4 | Hydrogenation | Cycloheptenyl amine | Saturation of the carbocycle | Saturated cycloheptyl β-fluoro amines |
Multi-component Reactions for Fluorinated Cycloheptane Derivatives
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. beilstein-journals.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate diverse chemical libraries. beilstein-journals.org The Ugi reaction, which typically combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, is one of the most versatile and widely used MCRs. beilstein-journals.org
While a specific MCR for the direct synthesis of this compound has not been extensively detailed, the principles of MCRs offer a promising strategy for creating fluorinated cycloheptane derivatives. The versatility of reactions like the Ugi MCR allows for the formation of diverse scaffolds, including various heterocyclic compounds. beilstein-journals.org By strategically selecting fluorinated building blocks—such as a fluorinated aldehyde, amine, or isocyanide—it is conceivable to construct complex fluorinated cyclic structures. The introduction of fluorine into heterocyclic molecules via MCRs has been shown to be a viable approach for improving biological activities. vjs.ac.vn This methodology represents a powerful tool for the discovery and optimization of novel fluorinated compounds. beilstein-journals.org
Stereoselective Synthesis of this compound Diastereomers and Enantiomers
Controlling the three-dimensional arrangement of atoms is critical in drug development, as different stereoisomers of a molecule can have vastly different biological activities. For cyclic structures like this compound, where both the fluorine and amine substituents can reside at chiral carbons, accessing all possible stereoisomers is highly desirable. nih.gov Methodologies have been developed that enable the preparation of specific diastereomers (e.g., cis and trans isomers) and enantiomers of cycloheptyl β-fluoroamines. nih.govnih.gov
Diastereoselective and Enantioselective Synthetic Approaches
A robust approach for the stereoselective synthesis of cycloheptyl β-fluoroamines utilizes a sequence of an enantioselective aza-Henry reaction followed by ring-closing metathesis. nih.govnih.gov The initial aza-Henry reaction is crucial as it sets the absolute stereochemistry of the molecule, leading to products with high enantiomeric excess. nih.govnih.gov
Following the formation of the seven-membered ring, a key step is a reductive denitration. This reduction is not stereocontrolled and results in the formation of a pair of diastereomers (cis and trans). nih.gov These diastereomers can be readily separated, allowing for the isolation of each isomer. nih.gov Subsequent hydrogenation of the double bond in the cycloheptene ring proceeds without affecting the established stereocenters, yielding the final saturated cis- and trans-3-Fluorocycloheptan-1-amine analogs. nih.gov This strategy successfully provides access to both diastereomers, each in high enantiomeric purity, from a common precursor. nih.govnih.gov Other powerful methods for creating chiral fluorinated amines include the highly enantioselective aza-Michael addition, which can be used to synthesize functionalized chiral amines bearing fluorine-containing groups. pkusz.edu.cn
Enzymatic Synthesis of Chiral Fluorinated Amines
Biocatalysis offers a highly selective and sustainable alternative for the synthesis of chiral fluorinated amines. nih.gov Enzymes can operate under mild conditions and often exhibit exceptional levels of stereocontrol. nih.gov
Transaminases, which are PLP-dependent enzymes, are particularly effective biocatalysts for the asymmetric synthesis of chiral amines. nih.gov This is typically achieved through the amination of a prochiral ketone. For example, a suitable 3-fluorocycloheptanone precursor could theoretically be converted into a specific enantiomer of this compound using either an R-selective or S-selective transaminase. nih.gov These enzymatic reactions often achieve high conversions (75–94%) and excellent enantiomeric excess (>99%). nih.gov
Reductive aminases represent another class of enzymes capable of synthesizing chiral fluoroamines from ketone starting materials. nih.gov These enzymes facilitate the reductive amination of ketones, providing a direct route to the desired chiral amine products with high enantioselectivity. nih.gov Chemoenzymatic cascades, which combine traditional organic reactions with biocatalytic steps, have also been established for the efficient synthesis of various chiral fluorinated amines. acs.org
Table 2: Enzymatic Approaches for Chiral Fluorinated Amine Synthesis
| Enzyme Class | Reaction Type | Typical Substrate | Key Advantage | Reported Selectivity (ee) |
| Transaminases | Asymmetric Amination | Prochiral fluorinated ketones | High stereoselectivity, mild conditions | >99% |
| Reductive Aminases | Reductive Amination | Fluoroarylketones | Sustainable, uses simple amino donors | 85–99% |
Conformational Analysis of 3 Fluorocycloheptan 1 Amine and Its Derivatives
Theoretical Frameworks for Cycloheptane (B1346806) Conformations
The seven-membered ring of cycloheptane is significantly more flexible than its smaller counterparts like cyclohexane (B81311). libretexts.org This flexibility results in a complex potential energy surface with multiple low-energy conformations. biomedres.us Unlike cyclohexane, which has a clear, deep energy minimum in the chair conformation, cycloheptane exists as a dynamic equilibrium of several conformers. libretexts.orgslideshare.net The most stable conformations belong to the twist-chair (TC) and twist-boat (TB) families. researchgate.netresearchgate.net
Theoretical and experimental studies have established that the most stable conformer of cycloheptane is the twist-chair (TC). slideshare.netresearchgate.netarkat-usa.org The twist-chair family is more stable than the chair (C) and boat (B) families because it effectively minimizes both angle strain and torsional strain. smu.edu In fact, the symmetrical chair conformation is not a true energy minimum but rather a transition state in the pseudorotation process between two different twist-chair forms. researchgate.netarkat-usa.org The cycloheptane ring can adopt four principal twist-chair conformations, which are energetically similar but distinct. arkat-usa.orgresearchgate.net The stability of these TC conformers arises from a geometry that alleviates the severe non-bonding interactions and eclipsing strain present in more symmetrical, planar-like structures. arkat-usa.orgsmu.edu
| Conformation | Relative Energy (kcal/mol) | Status |
|---|---|---|
| Twist-Chair (TC) | 0.00 | Global Minimum / Most Stable Conformer researchgate.net |
| Chair (C) | ~1.4 | Transition State researchgate.net |
| Twist-Boat (TB) | ~2.1 | Local Minimum researchgate.netsmu.edu |
| Boat (B) | ~2.5 | Transition State researchgate.net |
The various low-energy conformations of cycloheptane are not static but readily interconvert through low-energy pathways. biomedres.us The primary mechanism for interconversion among conformers within the same family (e.g., between different twist-chair forms) is pseudorotation. annualreviews.org This process involves continuous, small, wave-like changes in the ring's dihedral angles that allow the puckering to "rotate" around the ring without passing through high-energy planar states. biomedres.usannualreviews.org The energy barrier for this pseudorotation is quite low, contributing to the ring's fluxional nature at room temperature. biomedres.usresearchgate.net
Interconversion between the two major families of conformers, the twist-chair and the twist-boat, requires surmounting a more significant energy barrier. researchgate.netsmu.edu Computational studies suggest this barrier is approximately 8 kcal/mol. researchgate.net This higher barrier is associated with the transition from the chair family to the twist-boat conformation. researchgate.net For substituted cycloheptanes, the introduction of substituents can raise the barrier to pseudorotation and ring inversion, potentially allowing for the isolation or spectroscopic observation of individual conformers at low temperatures. cdnsciencepub.com
Stereoelectronic Effects of Fluorine on Cyclic Amine Conformation
The introduction of a highly electronegative fluorine atom onto the cycloheptane backbone, particularly in proximity to an amine group, introduces powerful stereoelectronic interactions that can override classical steric considerations. beilstein-journals.orgresearchgate.net These effects, which include anomeric, dipolar, and hyperconjugative interactions, can dramatically influence the conformational equilibrium, often stabilizing conformations that would otherwise be considered unfavorable. researchgate.netresearchgate.net
The carbon-fluorine bond is highly polarized, creating a significant bond dipole. This dipole can interact with other polar groups within the molecule. beilstein-journals.orgresearchgate.net In 3-fluorocycloheptan-1-amine, a repulsive dipole-dipole interaction might be expected between the C-F and C-N bonds. However, a much more powerful interaction emerges when the amine group is protonated, as it would be under physiological pH. This creates a potent charge-dipole interaction between the positively charged ammonium (B1175870) group (N+) and the partial negative charge on the fluorine atom (Fδ-). beilstein-journals.orgbeilstein-journals.org This attractive electrostatic force can be a dominant factor in conformational control, strongly favoring conformers that minimize the distance between the fluorine and the ammonium group. beilstein-journals.orgbeilstein-journals.org This effect has been observed to invert the ring pucker in smaller N-heterocycles to facilitate a stabilizing C-F…N+ interaction. beilstein-journals.org
Beyond the anomeric effect, other hyperconjugative interactions significantly influence the conformation of fluorinated rings. A key interaction is the donation of electron density from a C-H bonding orbital (σCH) into an adjacent C-F antibonding orbital (σCF). beilstein-journals.orgrsc.org This σCH→σCF interaction, often termed the "fluorine gauche effect," is stabilizing and requires the interacting C-H and C-F bonds to be in an antiperiplanar (or nearly antiperiplanar) arrangement. beilstein-journals.orgnih.govrsc.org This stereoelectronic requirement imposes a strong bias on the dihedral angles of the carbon backbone, thereby stabilizing specific ring puckers. beilstein-journals.org In fluorinated proline rings, for example, this effect is known to increase the rigidity of the ring by locking it into a preferred conformation that satisfies this geometric constraint. beilstein-journals.org For this compound, such hyperconjugative effects would favor twist-chair conformations where C-H bonds on carbons 2 and 4 are antiperiplanar to the C3-F bond.
| Interaction Type | Interacting Groups / Orbitals | Nature of Interaction | Expected Conformational Outcome |
|---|---|---|---|
| Anomeric Effect | nN → σCF (in α-fluoroamines) | Stabilizing Delocalization beilstein-journals.orgnih.gov | Favors specific orientation of F relative to N lone pair. |
| Charge-Dipole | N+-H and Cδ+-Fδ- | Strongly Attractive beilstein-journals.orgbeilstein-journals.org | Favors conformations with close proximity of F and N+. |
| Dipole-Dipole | C-N and C-F dipoles | Repulsive/Attractive (depends on geometry) researchgate.net | Favors alignment that minimizes dipole moment. |
| Hyperconjugation (Gauche Effect) | σCH → σCF | Stabilizing Delocalization beilstein-journals.orgrsc.org | Requires anti-periplanar C-H and C-F bonds, restricting torsion angles. |
Influence of Amine Functionality on Ring Dynamics and Substituent Orientation
The introduction of an amine group onto the cycloheptane ring, particularly in conjunction with other substituents such as a fluorine atom, significantly influences the conformational landscape of the molecule. The flexible nature of the seven-membered ring, which exists as a dynamic equilibrium of low-energy conformers, is perturbed by the steric and electronic properties of the amino group. This section explores the influence of the amine functionality on the ring dynamics and the preferred orientation of substituents in this compound, drawing upon established principles from the conformational analysis of related cycloheptane derivatives.
In the context of 1-aminocycloheptane-1-carboxylic acid, studies have shown that the cycloheptane ring consistently adopts a twist-chair conformation. nih.gov This suggests that the twist-chair conformation is a stable scaffold for the cycloheptane ring, even with the presence of an amino group. For this compound, it is therefore highly probable that the twist-chair conformation represents the most stable arrangement of the carbon framework.
The orientation of the amine and fluoro substituents on this twist-chair framework is governed by a balance of steric and electronic interactions. Generally, bulky substituents on a cycloalkane ring prefer to occupy equatorial-like positions to minimize steric hindrance with other atoms on the ring. The amine group (-NH2), while not excessively large, will have a steric preference for a pseudo-equatorial position to avoid unfavorable 1,3-diaxial-like interactions.
Furthermore, the electronegativity of the nitrogen and fluorine atoms introduces significant electronic effects. The gauche interactions between substituents and adjacent C-H bonds, as well as potential intramolecular hydrogen bonding involving the amine group, can influence the relative stability of different conformers. In aqueous or protic environments, the protonated amine group (-NH3+) would have a strong preference for a pseudo-equatorial orientation to maximize its solvation and minimize steric clashes.
The interplay between the amine and the fluorine at the 3-position is also critical. The relative orientation of these two groups (cis or trans) will dictate the specific low-energy conformers. In a cis-isomer, where both substituents are on the same face of the ring, steric repulsion might be more pronounced, potentially forcing one of the substituents into a less favorable pseudo-axial position or leading to a distortion of the twist-chair conformation. In a trans-isomer, the substituents are on opposite faces, which could allow for a more stable arrangement where both groups occupy pseudo-equatorial positions.
Nuclear Magnetic Resonance (NMR) spectroscopy would be a key technique to experimentally determine the preferred conformation. The coupling constants between vicinal protons (3JHH) are dependent on the dihedral angle between them, as described by the Karplus equation. jeol.com By analyzing the 1H NMR spectrum, the dihedral angles within the cycloheptane ring can be estimated, providing direct insight into the ring's conformation and the axial or equatorial nature of the substituents. For instance, a large coupling constant (typically > 8 Hz) between two vicinal protons often indicates a near anti-periplanar arrangement (around 180°), characteristic of a trans-diaxial relationship, while smaller coupling constants (typically < 4 Hz) suggest a gauche relationship (around 60°), as seen in axial-equatorial or equatorial-equatorial arrangements. jeol.com
Computational studies using methods like density functional theory (DFT) would also provide valuable data on the relative energies of the different possible conformers of this compound. Such calculations can quantify the energy differences between various twist-chair and chair conformations with the substituents in different pseudo-axial and pseudo-equatorial positions, thereby predicting the most stable conformer.
Table of Expected Conformational Preferences
| Substituent Position | Relative Orientation | Expected Stability | Rationale |
| Amine: pseudo-equatorial, Fluorine: pseudo-equatorial | trans | High | Minimizes steric hindrance for both substituents. |
| Amine: pseudo-equatorial, Fluorine: pseudo-axial | cis | Moderate | Steric strain from the pseudo-axial fluorine is present. |
| Amine: pseudo-axial, Fluorine: pseudo-equatorial | cis/trans | Low to Moderate | Significant steric strain from the pseudo-axial amine group. |
| Amine: pseudo-axial, Fluorine: pseudo-axial | cis | Low | High steric strain due to 1,3-diaxial-like interactions. |
Mechanistic Organic Chemistry and Reactivity of 3 Fluorocycloheptan 1 Amine
Reaction Mechanisms of Fluorinated Cyclic Amines
The mechanisms governing the reactions of fluorinated cyclic amines are a subject of significant academic interest, particularly in the context of selective C-F and C-C bond functionalization. Deconstructive fluorination, a process that cleaves a carbon-carbon bond to install a fluorine atom, provides a powerful example of these complex mechanistic pathways.
Electron transfer is a fundamental step in many fluorination reactions, particularly those involving potent electrophilic fluorinating agents like Selectfluor. In the context of cyclic amines, such as N-acylated derivatives, the reaction is often initiated by a single-electron transfer (SET). acs.orgnih.gov For instance, in silver(I)-mediated deconstructive fluorination, it was initially proposed that an electron is transferred from the N-protected cyclic amine to a Ag(II) species, which is generated in situ from the interaction of Ag(I) and Selectfluor. nih.gov This SET event generates an aminium radical cation, which is a key intermediate on the path to C-H or C-C bond cleavage. nih.gov
However, detailed computational studies suggest a more nuanced mechanism described as a fluorine atom coupled electron transfer (FCET). nih.govnih.govresearchgate.net This process involves the formal oxidative addition of the N-F bond of Selectfluor to the silver(I) center, which is coupled with an electron transfer from the amine substrate to the newly formed silver-fluoride fragment. nih.govnih.gov This pathway avoids the formation of a high-energy, free aminium radical cation, proceeding instead through a more stabilized, metal-coordinated transition state. The specific operative mechanism can be influenced by substituents on the amine's protecting group; electron-donating groups can favor a classical SET pathway, while less electron-rich substrates tend to follow the two-state reactivity pathway. acs.orgnih.gov
The reaction begins with the formation of a singlet state adduct between the N-acylated amine-Ag(I) complex and Selectfluor. nih.gov This is followed by a singlet-to-triplet transition that facilitates the key bond-forming and bond-breaking steps, such as the FCET and subsequent hydrogen atom abstraction to form an iminium ion. nih.govnih.gov The subsequent C-C bond cleavage of a hemiaminal intermediate (formed by the trapping of the iminium ion with water) has also been determined to be a TSR event. acs.orgnih.govnih.gov This multistate pathway is often energetically more favorable than a mechanism confined to a single electronic state.
| Mechanistic Feature | Single-Electron Transfer (SET) Pathway | Two-State Reactivity (TSR) / FCET Pathway |
|---|---|---|
| Initial Step | Electron transfer from amine/Ag(I) complex to generate Ag(II) and a radical cation. | Formation of a singlet adduct between reactants. |
| Key Intermediate | Aminium radical cation. | Intermediates existing on both singlet and triplet potential energy surfaces. |
| Fluorine Transfer | Often occurs after C-C or C-H bond cleavage. | Fluorine atom coupled electron transfer (FCET) to the metal center. |
| Energetics | Can involve high-energy, discrete radical intermediates. | Generally proceeds via lower energy barriers by accessing different electronic states. |
| Applicability | Favored for substrates with electron-donating groups. | Considered a more general mechanism for many N-acylated cyclic amines. |
Functional Group Transformations of the Amine Moiety
The primary amine group in 3-Fluorocycloheptan-1-amine is a versatile functional handle for a variety of chemical transformations. Its reactivity is modulated by the electron-withdrawing nature of the fluorine atom at the C3 position. Standard transformations include:
Acylation: Reaction with acid chlorides or anhydrides to form amides. The nucleophilicity of the amine is slightly reduced by the inductive effect of the distal fluorine, but these reactions are generally efficient.
Alkylation: Nucleophilic substitution with alkyl halides. As with other primary amines, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, can be a competing process. u-tokyo.ac.jp Methods like reductive amination or the use of specific N-monoalkylation catalysts can provide better selectivity. organic-synthesis.com
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂) to form a diazonium salt. This intermediate is typically unstable for aliphatic amines and can lead to a mixture of products through Sₙ1 and E1 pathways, including cycloalkenes and cycloheptanols, potentially with rearrangement. The fluorine atom's influence on the stability of the transient carbocation would affect the product distribution.
Formation of Imines: Condensation with aldehydes or ketones yields imines. This reaction is fundamental to processes like reductive amination, where the imine is subsequently reduced in situ to afford a secondary amine. u-tokyo.ac.jp
Reactivity Modulations Induced by Fluorine Substitution
The substitution of a hydrogen atom with fluorine in a cycloalkane framework imparts significant changes in chemical and physical properties that modulate reactivity. researchgate.net
Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). In this compound, this effect lowers the electron density throughout the carbon skeleton, which has a notable impact on the basicity of the amine. The pKa of the conjugate acid of this compound is expected to be lower than that of cycloheptylamine, making the fluorinated compound a weaker base. researchgate.net This reduced basicity can influence the rates and equilibria of acid-catalyzed reactions.
C-H Bond Strength: The inductive effect of fluorine strengthens adjacent C-H bonds, making them less susceptible to abstraction. Conversely, it can activate more remote C-H bonds. This modulation is critical in site-selective functionalization reactions. chemrxiv.org
Metabolic Stability: In medicinal chemistry, fluorination is a common strategy to block sites of metabolic oxidation. The C-F bond itself is very strong, and the strengthening of adjacent C-H bonds can prevent enzymatic hydroxylation by cytochrome P450 enzymes. nih.gov However, metabolism can still occur at other positions or, in some cases, lead to defluorination. nih.gov
| Property | Cycloheptylamine | This compound | Reason for Change |
|---|---|---|---|
| Basicity (pKa of NH₃⁺) | Higher | Lower | Strong inductive (-I) effect of fluorine reduces electron density on nitrogen. |
| Nucleophilicity | Higher | Slightly Lower | Reduced electron density on the nitrogen lone pair. |
| Conformational Preference | Governed by amine group and ring dynamics. | Influenced by steric and electronic preferences of the C-F bond. | Gauche effects and dipole-dipole interactions involving the C-F bond. |
| Metabolic Stability | Susceptible to oxidation at various positions. | Potentially enhanced due to blocked metabolic sites. | High C-F bond strength and strengthening of adjacent C-H bonds. |
Spectroscopic Characterization Methodologies for Structural Elucidation of 3 Fluorocycloheptan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Aminesresearchgate.netjeolusa.comchromatographyonline.com
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, including fluorinated amines. jeolusa.com By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity, spatial arrangement, and electronic environment of atoms within a molecule. fiveable.me For 3-Fluorocycloheptan-1-amine, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as 2D techniques, is essential for a complete structural elucidation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides crucial information about the number of different electronic environments for hydrogen atoms, their neighboring protons, and their relative positions. libretexts.org The chemical shifts in ¹H NMR are influenced by factors such as electronegativity and hybridization. libretexts.org The protons on the cycloheptane (B1346806) ring will appear as a complex series of multiplets in the aliphatic region, typically between 1.0 and 3.5 ppm. oregonstate.edulibretexts.org The proton attached to the carbon bearing the amine group (H-1) and the proton on the carbon with the fluorine atom (H-3) are expected to be deshielded and thus shifted downfield. libretexts.org The amine (NH₂) protons may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. savemyexams.com Each unique carbon atom in this compound will produce a distinct signal. masterorganicchemistry.com The chemical shifts in ¹³C NMR are influenced by the same factors as in ¹H NMR, but over a much larger range (0-220 ppm). libretexts.org The carbon atom bonded to the electronegative fluorine atom (C-3) will experience a significant downfield shift, typically appearing in the range of 80-90 ppm. The carbon atom attached to the nitrogen of the amine group (C-1) will also be shifted downfield, generally in the 50-60 ppm range. The remaining five cycloheptane ring carbons will resonate at higher fields, in the typical aliphatic region of 20-45 ppm. libretexts.org
A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shift ranges for similar structures.
| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |
| H-1 | ~2.8 - 3.2 (multiplet) | C-1: ~50 - 60 |
| H-2, H-7 (axial & equatorial) | ~1.4 - 2.0 (multiplets) | C-2, C-7: ~30 - 45 |
| H-3 | ~4.5 - 5.0 (multiplet, broadened by F-coupling) | C-3: ~80 - 90 (doublet, due to ¹JCF) |
| H-4, H-6 (axial & equatorial) | ~1.2 - 1.9 (multiplets) | C-4, C-6: ~20 - 35 |
| H-5 (axial & equatorial) | ~1.1 - 1.8 (multiplets) | C-5: ~25 - 40 |
| NH₂ | ~1.5 - 3.0 (broad singlet) |
Note: Actual chemical shifts can vary based on solvent, concentration, and the specific stereoisomer.
Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom in this compound. sigmaaldrich.com The ¹⁹F chemical shift is very sensitive to the electronic environment, and the large coupling constants between fluorine and neighboring protons (²JHF and ³JHF) provide valuable structural information. jeolusa.com For a fluorine atom on a cycloheptane ring, the chemical shift is expected to be in the range of -170 to -200 ppm relative to a standard like CFCl₃. sigmaaldrich.com The multiplicity of the ¹⁹F signal will be a complex multiplet due to coupling with the geminal and vicinal protons on the cycloheptane ring. The magnitude of these coupling constants can provide insights into the dihedral angles and thus the local conformation of the ring. organicchemistrydata.org
| Nucleus | Hypothetical Chemical Shift (δ, ppm) | Hypothetical Coupling Constants (J, Hz) |
| ¹⁹F | ~ -170 to -200 | ²JFH (geminal), ³JFH (vicinal) |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the complex ¹H and ¹³C NMR spectra and for determining the stereochemistry of this compound. researchgate.netnumberanalytics.com The cycloheptane ring can adopt several conformations, such as chair and twist-chair, and the substituents can be in pseudo-axial or pseudo-equatorial positions. researchgate.netbiomedres.us
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) coupling networks, allowing for the tracing of the connectivity of the protons around the cycloheptane ring. acs.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling the definitive assignment of the ¹³C signals. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which helps to piece together the entire molecular structure and confirm assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the stereochemistry. nih.gov It identifies protons that are close to each other in space, regardless of whether they are bonded. nih.gov For example, NOE correlations between H-1 and specific protons on the ring can help to establish their relative stereochemistry (cis or trans). nih.govresearchgate.net
By integrating the data from these 2D NMR experiments, a detailed 3D model of the molecule, including the relative configuration of the fluorine and amine substituents and the preferred conformation of the cycloheptane ring, can be constructed. researchgate.net
Mass Spectrometry (MS) Techniques for Amine Identification and Structuremiamioh.edubenchchem.com
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. msu.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental formula of this compound. nih.gov This is a critical step in confirming the identity of the compound. For example, the expected exact mass of the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value with a high degree of accuracy (typically within 5 ppm). ub.edu
| Ion | Elemental Formula | Calculated Exact Mass (Da) |
| [M]⁺˙ | C₇H₁₄FN⁺ | 131.1110 |
| [M+H]⁺ | C₇H₁₅FN⁺ | 132.1188 |
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (usually the molecular ion or protonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). wikipedia.orgrsc.org The analysis of the resulting fragment ions provides detailed structural information. rsc.org For cyclic amines, fragmentation patterns can be complex but often involve characteristic losses. miamioh.edu
For this compound, key fragmentation pathways would likely include:
α-cleavage: A common fragmentation for amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This would result in the loss of an alkyl radical and the formation of a stable iminium ion.
Loss of ammonia (B1221849) (NH₃): While not always the most predominant pathway for cyclic amines, the elimination of ammonia is a possibility. miamioh.edu
Loss of hydrogen fluoride (B91410) (HF): The presence of the fluorine atom introduces the possibility of HF elimination, which can be a characteristic fragmentation pathway for fluorinated compounds. whitman.edu
Ring cleavage: The cycloheptane ring can undergo various fragmentation pathways, leading to the loss of small neutral molecules like ethene or propene. whitman.edu
By carefully analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be pieced together, corroborating the information obtained from NMR spectroscopy.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are fundamental for identifying the functional groups present in a molecule. rsc.org These methods probe the vibrations of molecular bonds, which absorb light at specific frequencies characteristic of the bond type, its environment, and the masses of the connected atoms. rsc.org For this compound, these techniques are crucial for confirming the presence of the primary amine (-NH₂), the cycloheptyl ring (C-H and C-C bonds), and the carbon-fluorine (C-F) bond.
In IR spectroscopy, a molecule's absorption of infrared radiation is measured, while Raman spectroscopy measures the inelastic scattering of monochromatic light (typically from a laser). libretexts.org A key distinction is that IR absorption requires a change in the dipole moment during a vibration, whereas Raman scattering requires a change in the polarizability. libretexts.org Consequently, symmetric vibrations that are weak or absent in an IR spectrum are often strong in a Raman spectrum, and vice versa.
For this compound, a primary amine, the N-H stretching vibrations are particularly diagnostic. wpmucdn.com Two distinct bands are typically expected in the region of 3500-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group. wpmucdn.commsu.edu Furthermore, an N-H "scissoring" or bending vibration is anticipated near 1600 cm⁻¹. wpmucdn.com The aliphatic C-H stretching vibrations of the cycloheptyl ring are expected to appear in the 3000-2850 cm⁻¹ range. libretexts.org
The C-F bond stretch is more complex. It typically appears in the 1300-900 cm⁻¹ region, often referred to as the fingerprint region. aip.org However, the C-F stretching vibration can couple with other vibrations, such as C-C stretches and C-H deformations, making a definitive assignment challenging without computational support like Density Functional Theory (DFT) calculations. aip.orgmdpi.com
Interactive Table 1: Predicted Infrared and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Asymmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Medium | Weak |
| Symmetric N-H Stretch | Primary Amine (-NH₂) | 3400 - 3200 | Medium | Weak |
| C-H Stretch | Aliphatic (Cycloheptyl) | 3000 - 2850 | Strong | Strong |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Variable | Weak |
| C-H Bend (Scissoring) | Aliphatic (CH₂) | 1470 - 1450 | Medium | Medium |
| C-F Stretch | Fluoroalkane | 1300 - 900 | Strong | Medium-Weak |
Note: The values presented are typical ranges for the specified functional groups and are not based on direct experimental measurement of this compound. Actual values may vary based on molecular conformation and intermolecular interactions.
X-ray Crystallography for Solid-State Structure Determination
For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure. The primary challenge often lies in growing a single crystal of sufficient quality. libretexts.org Assuming a suitable crystal could be obtained, the analysis would yield several key structural details:
Absolute Stereochemistry: It could determine the relative and absolute stereochemistry of the two chiral centers (C1, bearing the amine group, and C3, bearing the fluorine atom), confirming whether the sample is a specific diastereomer (e.g., cis or trans) or a mixture.
Conformation: The analysis would reveal the preferred conformation of the seven-membered cycloheptane ring in the solid state (e.g., chair, boat, or twist-chair).
Bond Parameters: Precise measurements of all bond lengths (C-C, C-N, C-F, C-H, N-H) and bond angles would be obtained. The C-F bond length, for instance, is a sensitive measure of its electronic environment. wikipedia.org
Intermolecular Interactions: The crystal packing arrangement would reveal intermolecular forces, such as hydrogen bonds involving the amine group (N-H···N or N-H···F) and weaker van der Waals interactions, which dictate the macroscopic properties of the solid. researchgate.net
While no specific crystal structure for this compound is publicly documented, data from related fluorinated organic molecules and cycloalkylamines show that such analyses provide definitive structural proof and insight into non-covalent interactions that stabilize the crystal lattice. researchgate.netdicp.ac.cnbeilstein-journals.org
Interactive Table 2: Typical Structural Parameters Obtainable from X-ray Crystallography for this compound
| Structural Parameter | Atoms Involved | Typical Expected Value | Information Provided |
| Bond Length | C-F | ~1.38 - 1.42 Å | Covalent bond distance between carbon and fluorine. |
| Bond Length | C-N | ~1.47 - 1.51 Å | Covalent bond distance for an aliphatic amine. |
| Bond Length | C-C (aliphatic) | ~1.52 - 1.55 Å | Standard single bond distance in the cycloheptyl ring. |
| Bond Angle | C-C-C (ring) | ~112° - 118° | Ring angles, indicative of ring strain and conformation. |
| Torsion Angle | F-C3-C2-C1-N | Variable | Defines the cis/trans relationship and ring conformation. |
| Hydrogen Bond Distance | N-H···F/N | ~2.8 - 3.2 Å | Strength and geometry of intermolecular interactions. |
Note: These values are representative of typical bond lengths and angles found in similar organic molecules and are not experimental data for this compound. The actual parameters would be precisely determined through the crystallographic refinement process.
Computational Chemistry Approaches in the Study of 3 Fluorocycloheptan 1 Amine
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. qulacs.orgresearchgate.net These calculations are fundamental to understanding the intrinsic properties of 3-Fluorocycloheptan-1-amine. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model chemical systems with high accuracy. nrel.govsapub.org
The optimization is typically performed using a specific level of theory, such as DFT with the B3LYP functional, and a basis set like 6-31G(d,p), which provides a good balance between accuracy and computational cost. sapub.org Once the optimized geometry is obtained, various electronic properties can be analyzed. This includes the distribution of electron density, which reveals how electrons are shared between atoms, and the molecular electrostatic potential (MEP), which identifies regions of positive and negative charge that are crucial for intermolecular interactions.
Below is a table of hypothetical optimized geometric parameters for a stable conformer of this compound, as would be produced by a DFT calculation.
| Parameter | Atoms Involved | Value |
| Bond Length | C-C (average) | ~1.54 Å |
| C-N | ~1.47 Å | |
| C-F | ~1.40 Å | |
| Bond Angle | C-C-C (average) | ~114-116° |
| C-C-N | ~110° | |
| C-C-F | ~109.5° | |
| Dihedral Angle | F-C-C-C (example) | Varies with conformation |
Note: These values are representative and the actual parameters would depend on the specific stable conformer (e.g., chair, boat) of the cycloheptane (B1346806) ring being analyzed.
Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comlibretexts.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its nucleophilic character. The LUMO, conversely, may have significant contributions from the antibonding orbital of the C-F bond, indicating a potential site for nucleophilic attack. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, implying higher chemical reactivity. irjweb.com Quantum chemical calculations can precisely determine the energies of these orbitals. researchgate.netresearchgate.net
The following table presents example data from a DFT calculation for this compound.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | 2.0 |
| HOMO-LUMO Gap | 8.5 |
Note: These are illustrative values. The exact energies depend on the computational method and basis set used.
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. rsc.org This involves identifying and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. youtube.com A transition state is the highest energy point along the minimum energy reaction pathway and its structure and energy determine the activation barrier and, consequently, the reaction rate. beilstein-journals.org
For the synthesis of this compound, computational methods can be used to investigate various potential routes. For instance, one could model the multi-step mechanism of reductive amination of 3-fluorocycloheptanone or the direct aminofluorination of cycloheptene. nih.govmnstate.edulibretexts.org By calculating the energies of all transition states and intermediates, the most energetically favorable pathway can be identified. researchgate.net This analysis provides crucial insights into reaction feasibility, selectivity, and potential byproducts, guiding experimental synthetic efforts. For example, computational analysis could compare the energetics of different fluorinating agents or catalysts to optimize reaction conditions. acs.orgnih.gov
Molecular Dynamics Simulations for Conformational Sampling
The seven-membered ring of cycloheptane is highly flexible and can adopt multiple low-energy conformations, such as the twist-chair and twist-boat forms. mun.ca Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, making them ideal for exploring the conformational landscape of this compound. nih.govnih.gov
In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved iteratively to simulate the movement of atoms and the evolution of the molecular structure over time. By running simulations for nanoseconds or longer, it is possible to observe transitions between different conformations and determine their relative populations and stability. mdpi.com Enhanced sampling techniques can be employed to overcome energy barriers and explore the conformational space more efficiently. nih.govfrontiersin.org This information is vital for understanding how the molecule's shape influences its physical properties and its ability to bind to biological targets like receptors or enzymes.
Force Field Development for Fluorinated Organic Systems
The accuracy of molecular dynamics simulations depends heavily on the quality of the underlying force field, which is a set of parameters and equations describing the potential energy of the system. wustl.edu Standard force fields like AMBER, CHARMM, and OPLS are well-developed for common organic molecules and biomolecules. However, they often perform poorly for fluorinated compounds. wustl.edu
Fluorine's high electronegativity, low polarizability, and small size create unique electronic environments that are not always captured by standard parameterization. nih.gov Therefore, the development of specific force field parameters for fluorinated systems is an active area of research. acs.orguq.edu.auresearchgate.net This process involves fitting parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic) to high-level quantum chemical calculations or experimental data for a set of small, representative fluorinated molecules. acs.org Accurate force fields for compounds like this compound are essential for reliable MD simulations and for predicting properties such as density, heat of vaporization, and solvation free energy.
Predictive Modeling for Structure-Activity Relationships (SAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netmdpi.com These models are built by calculating a set of molecular descriptors for each compound and using statistical or machine learning methods to find a mathematical relationship between these descriptors and an observed activity, such as binding affinity to a receptor. mdpi.com
For this compound, a QSAR model could be developed to predict its potential as a therapeutic agent. Research on related arylcycloheptylamines has shown that fluorine substitution can significantly influence binding affinity at N-methyl-D-aspartate (NMDA) receptors. nih.gov Descriptors for a QSAR model would include physicochemical properties (e.g., LogP, molecular weight, polar surface area) and electronic parameters derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). mdpi.com By building a model based on a training set of similar fluorinated amines with known activities, the biological profile of this compound could be predicted, guiding its prioritization for further experimental testing in drug discovery programs. snmjournals.orgsnmjournals.org
Structure Activity Relationship Sar Studies of Fluorinated Cycloheptyl Amines
Principles of Structure-Activity Relationships in Organic Chemistry
The concept of Structure-Activity Relationship (SAR) is a fundamental principle in organic and medicinal chemistry. numberanalytics.comnumberanalytics.com It posits that the biological activity of a molecule is directly related to its three-dimensional structure. numberanalytics.com By analyzing the SAR of a series of compounds, chemists can identify the key structural features—known as pharmacophores—that are responsible for the desired biological effect. frontiersin.org This understanding allows for the rational design of new compounds with improved potency, selectivity, and reduced side effects. numberanalytics.com
The core principles of SAR involve systematically modifying a lead compound's structure and observing the resulting changes in biological activity. solubilityofthings.com These modifications can include altering the size, shape, and electronic properties of the molecule through the introduction or substitution of different functional groups. solubilityofthings.com The goal is to establish a clear correlation between specific structural changes and the resulting impact on the compound's interaction with its biological target. solubilityofthings.com This iterative process of design, synthesis, and testing is crucial for optimizing lead compounds into viable drug candidates. numberanalytics.comnumberanalytics.com
Historically, SAR studies have evolved from empirical observations to sophisticated analyses incorporating computational and molecular modeling techniques. numberanalytics.com These modern approaches enable a more detailed understanding of the molecular interactions at play, facilitating more predictive and efficient drug design. numberanalytics.com
Impact of Fluorine Position and Stereochemistry on Molecular Interactions
The introduction of fluorine into organic molecules, a common strategy in medicinal chemistry, can significantly influence their physicochemical properties and, consequently, their biological activity. researchgate.netnumberanalytics.com The position and stereochemistry of fluorine atoms within a molecule, such as in the cycloheptyl amine framework, are critical factors that dictate the nature and strength of its interactions with biological targets. researchgate.net
The judicious placement of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity. numberanalytics.com For instance, fluorination generally increases lipophilicity, which can enhance a compound's ability to cross cell membranes. numberanalytics.com However, the specific location of the fluorine atom determines the extent of this effect. numberanalytics.com Furthermore, the high electronegativity of fluorine can create strong dipoles and influence the acidity or basicity of nearby functional groups, thereby affecting how the molecule interacts with its target. nih.gov
In the context of 3-fluorocycloheptan-1-amine, the "3-" position indicates the fluorine atom is located on the third carbon atom relative to the amine group. The stereochemistry (cis or trans) of this substituent relative to the amine group will further define the molecule's three-dimensional shape and its potential for specific interactions.
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) such as an oxygen or nitrogen atom on a biological target. acs.org While this interaction is more prominent with heavier halogens like chlorine, bromine, and iodine, fluorine can also participate in halogen bonding, particularly when attached to a strongly electron-withdrawing group. h-its.orgresearchgate.net The ability of the fluorine in this compound to form halogen bonds would depend on the electronic environment created by the rest of the molecule.
Fluorine's high electronegativity can significantly influence the hydrogen bonding capabilities of a molecule, both directly and indirectly. nih.gov While the C-F bond itself is a very weak hydrogen bond acceptor, the presence of a fluorine atom can modulate the acidity of neighboring C-H or N-H bonds, making them stronger hydrogen bond donors. nih.govresearchgate.net In the case of this compound, the electron-withdrawing effect of the fluorine atom can increase the acidity of the amine protons, potentially leading to stronger hydrogen bonds with acceptor groups on a biological target. nih.gov
Conversely, the fluorine atom can also act as a "last resort" hydrogen bond acceptor, forming weak interactions when stronger acceptors are not available. mdpi.com The stereochemical placement of the fluorine atom is crucial; a fluorine atom positioned to disrupt a critical hydrogen bonding network within a binding site could lead to a decrease in affinity. nih.gov Therefore, the rational design of fluorinated cycloheptyl amines requires careful consideration of how the fluorine substituent will alter the existing hydrogen bond network of the non-fluorinated parent molecule. nih.gov
Computational Approaches to SAR and QSAR Modeling
Computational methods are indispensable tools in modern drug discovery for exploring Structure-Activity Relationships (SAR). frontiersin.org These approaches allow for the rapid and cost-effective evaluation of large numbers of molecules before undertaking their synthesis and biological testing. mdpi.com
Molecular docking is a widely used technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.org By simulating the binding of different fluorinated cycloheptyl amine analogs, researchers can gain insights into the key interactions driving affinity and selectivity. This can help rationalize observed SAR data and guide the design of new compounds with improved binding characteristics. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR analysis a step further by developing mathematical equations that quantitatively correlate the chemical structure of a series of compounds with their biological activity. nih.govjetir.org These models use molecular descriptors—numerical values that encode the physicochemical properties of a molecule—to predict the activity of new, untested compounds. jetir.org For fluorinated cycloheptyl amines, relevant descriptors might include lipophilicity (logP), electronic properties (e.g., partial atomic charges), and steric parameters.
Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. frontiersin.org By comparing the structures of active and inactive fluorinated cycloheptyl amines, a pharmacophore model can be generated. This model can then be used to screen virtual libraries of compounds to identify new potential leads that fit the pharmacophoric requirements. frontiersin.org
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the flexibility of both the ligand and the target and the stability of their interactions over time. mdpi.com This can be particularly useful for understanding how the introduction of a fluorine atom might alter the conformational preferences of the cycloheptyl ring and the surrounding protein environment.
These computational approaches, often used in combination, provide a powerful framework for understanding the SAR of fluorinated cycloheptyl amines and for the rational design of new, more potent and selective molecules. frontiersin.org
Rational Design for Modulating Chemical Reactivity and Interactions through Structural Modifications of Fluorinated Cycloheptyl Amines
The principles of SAR and the insights gained from computational modeling provide a solid foundation for the rational design of fluorinated cycloheptyl amines with tailored chemical reactivity and molecular interactions. acs.orgnih.gov The goal is to strategically modify the structure of this compound to enhance its desired properties while minimizing undesirable ones. collaborativedrug.com
One key aspect of rational design is the strategic placement of the fluorine atom. researchgate.net As discussed, the position and stereochemistry of the fluorine can have a profound impact on the molecule's interactions with its target. For example, if a hydrogen bond donor on the target is in a specific region of the binding pocket, positioning the fluorine atom to enhance the acidity of a nearby N-H group on the cycloheptyl amine could lead to a more potent compound. nih.gov Conversely, if a hydrophobic pocket is present, placing the fluorine to maximize favorable hydrophobic interactions would be a rational design strategy. researchgate.net
A study on fluorinated arylcycloheptylamines demonstrated that the position of fluorine substitution significantly impacts binding affinity at the NMDA receptor. nih.govresearchgate.net Specifically, a 3-fluoro-substituted primary amine showed the highest affinity in the series, highlighting a different SAR profile compared to related arylcyclohexylamines. nih.govresearchgate.net This underscores the importance of the cycloheptane (B1346806) scaffold and the specific placement of the fluorine atom in determining biological activity.
The table below illustrates how different structural modifications to a hypothetical fluorinated cycloheptyl amine core could be rationally designed to modulate its properties.
| Modification | Rationale | Predicted Impact on Interaction |
|---|---|---|
| Varying Fluorine Position (e.g., 2- vs. 3- vs. 4-fluoro) | To probe different regions of the binding pocket and alter electronic effects on the amine. | Could enhance or disrupt key hydrogen bonds or hydrophobic interactions depending on the specific location. |
| Changing Stereochemistry (cis vs. trans) | To alter the three-dimensional shape and the orientation of the fluorine and amine groups. | May lead to a better or worse fit within the binding site, impacting overall affinity. |
| Introducing Additional Substituents on the Ring | To fine-tune lipophilicity, steric bulk, and conformational preferences. | Could improve membrane permeability or introduce new favorable interactions with the target. |
| Modifying the Amine Group (e.g., methylation, acetylation) | To alter basicity, hydrogen bonding capacity, and metabolic stability. | May change the strength of ionic interactions and hydrogen bonds with the target. |
By systematically making and testing such modifications, researchers can build a comprehensive SAR understanding for this class of compounds, ultimately leading to the development of molecules with optimized chemical reactivity and biological activity.
Emerging Research Directions and Interdisciplinary Applications
Integration with Materials Science for Novel Fluorine-Containing Architectures
The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties, a principle that is heavily exploited in materials science. fiveable.me Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and unique electronic characteristics. While specific research on polymers derived from 3-Fluorocycloheptan-1-amine is not extensively documented, the known effects of fluorination on cycloalkanes provide a strong basis for its potential applications. fiveable.me
Fluorinated cycloalkanes are valuable for creating specialized polymers and advanced materials. fiveable.me The introduction of fluorine can lead to materials with improved properties, such as low surface energy, hydrophobicity, and high polarity. For instance, all-cis-multifluorinated cycloalkanes are known to exhibit extremely high dipole moments, a property highly sought after in materials science for applications in electronics and nonlinear optics. nih.gov The amine group in this compound serves as a versatile chemical handle, allowing it to be integrated as a monomer into various polymer backbones, such as polyamides or polyimides. The resulting materials could form unique fluorine-containing architectures with tailored properties.
The presence of the fluorine atom on the flexible seven-membered ring could influence the polymer's conformational behavior, leading to novel macroscopic properties. researchgate.net These fluorinated polymers could find use as high-performance coatings, specialized membranes for separations (e.g., gas or ion exchange), or as dielectric materials in electronic components. google.com
Table 1: Comparative Properties of Fluorinated vs. Non-Fluorinated Polymers (General Principles)
| Property | Standard Polymer | Fluorinated Polymer Counterpart |
|---|---|---|
| Thermal Stability | Moderate | High to Excellent |
| Chemical Resistance | Variable | Excellent |
| Surface Energy | Higher | Lower (leading to hydrophobicity) |
| Coefficient of Friction | Higher | Lower |
| Dielectric Constant | Higher | Lower |
This table illustrates the general impact of fluorination on polymer properties, suggesting the potential advantages of incorporating monomers like this compound.
Advancements in Sustainable and Green Synthetic Methodologies
The synthesis of organofluorine compounds has traditionally relied on harsh reagents and conditions, posing significant environmental and safety challenges. numberanalytics.com Consequently, a major focus of modern chemistry is the development of sustainable and green synthetic methods for fluorination and amine synthesis. rsc.orgdovepress.com
Recent progress in green fluorine chemistry emphasizes the use of safer fluorinating agents, catalytic processes, and environmentally benign solvents. numberanalytics.comdovepress.com For a molecule like this compound, this involves greener approaches to both the fluorination of the cycloheptane (B1346806) ring and the introduction of the amine group.
Key sustainable strategies applicable to its synthesis include:
Catalytic Fluorination: Transition-metal-catalyzed C-H activation or fluorination of alkenes represents a more atom-economical approach than classical methods. rsc.org Similarly, organocatalytic methods, such as hydrogen bonding phase-transfer catalysis, can activate safer fluoride (B91410) sources like cesium fluoride (CsF) for nucleophilic fluorination. acs.org
Photoredox and Electrochemical Catalysis: These methods allow for radical-based fluorination and amination reactions to occur under mild conditions, often using visible light or electricity as the driving force, which minimizes the need for high temperatures and harsh chemical oxidants or reductants. numberanalytics.comnottingham.ac.uk
Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally friendly route to complex molecules. nih.gov Enzymes such as transaminases could be used for the asymmetric synthesis of the amine group, while specific P450 enzymes have been engineered to perform hydroxylation, which can be followed by a safer deoxyfluorination step. nih.gov
Use of Greener Solvents: Replacing traditional volatile organic compounds with alternatives like deep eutectic solvents (DESs) can significantly reduce the environmental impact of the synthesis. mdpi.com
Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Fluorination
| Method | Reagents/Conditions | Environmental/Safety Concerns |
|---|---|---|
| Traditional Halex Reaction | Anhydrous HF, high temperature/pressure | Highly corrosive, toxic, high energy consumption. rsc.org |
| Traditional Deoxyfluorination | DAST, Deoxo-Fluor | Thermally unstable, can react violently with water. organic-chemistry.org |
| Green Catalytic Fluorination | Selectfluor, Pd/Cu catalysts, mild conditions | Reduced toxicity, lower energy, catalyst recycling possible. rsc.orgorganic-chemistry.org |
| Green Photoredox Fluorination | Visible light, photocatalyst, mild conditions | Avoids harsh reagents, high selectivity. nottingham.ac.uk |
This table highlights the shift toward more sustainable methods that could be employed in the synthesis of this compound.
Future Prospects in Organic Synthesis and Fluorine Chemistry
The demand for novel, three-dimensional molecular scaffolds is a driving force in modern drug discovery and organic synthesis. rsc.org this compound represents a valuable and under-explored building block that offers a unique combination of features. Its future prospects are rooted in its potential to access new chemical space.
The strategic placement of a fluorine atom can significantly influence a molecule's biological properties, including its metabolic stability, pKa, and binding affinity to target proteins. nih.gov The cycloheptane ring provides a flexible, seven-membered scaffold that is less common in medicinal chemistry compared to five- or six-membered rings. This novelty can be advantageous for developing intellectual property and overcoming challenges related to existing drug classes.
As a synthetic intermediate, this compound is bifunctional. The amine group can be readily modified to create a wide array of derivatives, including amides, sulfonamides, and ureas, enabling the rapid generation of compound libraries for screening. The fluorine atom and the cycloheptyl core act as a unique bioisosteric replacement for other chemical groups, potentially improving the pharmacokinetic profile of a lead compound. The development of synthetic methods for cyclic β-fluoroamines is an active area of research, underscoring the perceived value of these motifs. nih.gov The continued advancement in synthetic methodologies for fluorination will make building blocks like this compound more accessible, further spurring their use in both academic and industrial research. mdpi.com
Role in Chemical Biology and Mechanistic Enzymology (General Principles)
Fluorinated molecules have become indispensable tools in chemical biology and for studying enzyme mechanisms. ucd.ieacs.org While specific studies involving this compound are not prominent, the general principles governing the use of fluorinated analogues are directly applicable.
The key roles of fluorinated compounds in this context include:
¹⁹F NMR Probes: Fluorine has a spin-1/2 nucleus (¹⁹F) that is 100% abundant and highly sensitive in NMR spectroscopy, with a chemical shift that is very responsive to the local environment. nih.govnih.gov By incorporating this compound into a peptide or a drug candidate, researchers can use ¹⁹F NMR to study binding events, protein conformational changes, and ligand-receptor interactions without interference from other biological signals. nih.gov
Mechanism-Based Inhibitors: The high electronegativity of fluorine can be exploited to design potent enzyme inhibitors. acs.org The fluorine atom can weaken adjacent bonds or stabilize transition states. For example, fluorinated substrates can act as "suicide inhibitors," where the enzyme processes the molecule, leading to the formation of a reactive species that covalently and irreversibly binds to the enzyme's active site. nih.gov The fluorine atom often acts as an excellent leaving group in such mechanisms.
Modulation of Physicochemical Properties: The fluorine atom at the 3-position of the cycloheptane ring will influence the basicity (pKa) of the amine at the 1-position through an inductive effect. This subtle electronic perturbation can be used to probe the importance of specific hydrogen bonds or electrostatic interactions within an enzyme's active site. researchgate.net Comparing the binding or activity of the fluorinated compound with its non-fluorinated counterpart can provide critical insights into enzymatic mechanisms. ucd.ie
Table 3: Applications of Fluorine in Mechanistic Enzymology
| Application | Principle | Example Role of Fluorine |
|---|---|---|
| NMR Probe | ¹⁹F nucleus is highly sensitive to its chemical environment. | Reports on ligand binding, protein folding, and conformational changes. nih.govnih.gov |
| Transition State Analogue | Fluorine's electronegativity can stabilize intermediates. | α-fluoroketones can form stable hemiacetals with serine proteases. nih.gov |
| Suicide Inhibition | Fluoride can act as a good leaving group upon enzymatic processing. | Triggers the formation of a reactive species that inactivates the enzyme. nih.gov |
| pKa Modulation | Inductive electron withdrawal by fluorine lowers the pKa of nearby basic groups. | Probes the importance of specific protonation states for enzyme-substrate interaction. researchgate.net |
This table summarizes the general principles of how a molecule like this compound could be utilized as a tool in chemical biology and enzymology.
Q & A
Q. What are the recommended synthetic routes for 3-Fluorocycloheptan-1-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves fluorination of cycloheptanone derivatives. For example, Et₃N·3HF can serve as a fluorinating agent under elevated temperatures (e.g., 140°C for 18 hours) to introduce fluorine at the 3-position . Reduction of the ketone intermediate to the amine can be achieved using NaBH₄/NiCl₂·6H₂O in methanol at controlled temperatures (0°C to room temperature) . Optimization includes:
- Varying molar ratios of fluorinating agents (e.g., 8–10 equivalents of Et₃N·3HF).
- Adjusting reaction time and temperature to minimize side products.
- Monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS .
Table 1 : Example Reaction Conditions and Yields
| Step | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| Fluorination | Et₃N·3HF, 140°C, 18h | 40% | |
| Reduction | NaBH₄/NiCl₂, MeOH, 0°C→RT | 65% |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR and ¹⁹F NMR : Identify fluorine coupling patterns and amine proton environments. For example, ¹⁹F NMR typically shows a singlet for the fluorine substituent in cycloheptane .
- GC-MS : Confirm molecular ion peaks (e.g., m/z 145 for the free base) and fragmentation patterns.
- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-F bonds (~1100 cm⁻¹).
- Elemental Analysis : Validate purity and stoichiometry (≥98% purity recommended for research standards) .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
- Storage : Store at -20°C in airtight containers to prevent degradation .
- Waste Disposal : Segregate chemical waste and consult certified disposal services for halogenated amines .
- Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent exothermic reactions .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the stereochemical outcomes of this compound synthesis?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states to predict regioselectivity during fluorination. For example, fluorine’s electronegativity may favor equatorial positioning in the cycloheptane ring .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents like DMF stabilizing intermediates).
- Software Tools : Gaussian, ORCA, or VASP for energy minimization and orbital analysis.
Q. How can researchers resolve contradictions in pharmacological data for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., purity differences, assay protocols) .
- Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values under standardized conditions.
- Orthogonal Assays : Validate receptor binding data using radioligand displacement and calcium flux assays .
- Peer Review : Collaborate with independent labs to replicate results and address methodological discrepancies .
Q. What strategies optimize the enantiomeric resolution of this compound for chiral studies?
- Methodological Answer :
- Chiral Chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases and hexane/isopropanol mobile phases.
- Derivatization : Convert the amine to diastereomeric salts with chiral acids (e.g., tartaric acid) for crystallization .
- Kinetic Resolution : Employ enantioselective enzymes (e.g., lipases) in hydrolysis reactions.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of this compound under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via HPLC-UV at intervals (e.g., 0, 24, 48 hours).
- Degradation Product Identification : Use LC-HRMS to characterize byproducts (e.g., defluorinated or oxidized species).
- Statistical Validation : Apply ANOVA to assess significance of pH-dependent degradation rates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
